
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a benzodioxin ring fused with a pyrazole ring, which contributes to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves the reaction of 1,4-benzodioxane-6-amine with ethyl pyrazole-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3) in an organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Enzyme Inhibition Studies
Recent studies have highlighted the enzyme inhibitory potential of compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-3-carboxamide. For instance, research focusing on sulfonamide derivatives showed promising results against enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that derivatives of N-(2,3-dihydro-1,4-benzodioxin) exhibit cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of specific signaling pathways.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative conditions such as Alzheimer's disease. The benzodioxin structure is believed to play a critical role in enhancing neuroprotective efficacy .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of N-(2,3-dihydro-1,4-benzodioxin) derivatives suggest effectiveness against various bacterial strains. The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways is under exploration.
Case Study 1: Enzyme Inhibition
A study conducted by researchers synthesized several derivatives based on N-(2,3-dihydrobenzo[1,4]-dioxin) and evaluated their inhibitory effects on α-glucosidase and acetylcholinesterase. The results indicated that specific modifications to the benzodioxin structure significantly enhanced enzyme inhibition rates, suggesting a pathway for developing new therapeutics for T2DM and AD .
Case Study 2: Anticancer Research
In another study focusing on the anticancer activity of pyrazole derivatives, N-(2,3-dihydrobenzo[1,4]-dioxin) was shown to induce apoptosis in human cancer cell lines through activation of p53 signaling pathways. This finding supports further exploration into its potential as an anticancer agent .
作用机制
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
相似化合物的比较
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-3-carboxamide stands out due to its unique combination of a benzodioxin ring and a pyrazole ring, which imparts distinct chemical properties and reactivity. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
生物活性
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C14H15N3O3 |
Molecular Weight | 273.29 g/mol |
LogP | 0.6718 |
Polar Surface Area | 53.655 Ų |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. For instance, one method includes the reaction of 2-bromo-N-(un/substituted-phenyl)acetamides with N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl) derivatives in the presence of bases like lithium hydride in DMF to yield the target compound .
Enzyme Inhibition
Recent studies have evaluated the enzyme inhibitory potential of compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole derivatives. For example:
- Acetylcholinesterase Inhibition : Certain derivatives have shown significant inhibition against acetylcholinesterase, which is crucial for treating Alzheimer's disease (AD). The inhibition rates were comparable to standard drugs used in AD therapy .
- α-glucosidase Inhibition : The compound has also been screened for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, making it a candidate for Type 2 Diabetes Mellitus (T2DM) management .
Hepatoprotective Activity
Another important aspect of the biological activity of this compound is its antihepatotoxic properties. Compounds derived from similar pyrazole structures have demonstrated significant hepatoprotective effects against carbon tetrachloride (CCl₄)-induced liver damage in rat models. These findings suggest that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-pyrazole derivatives may offer protective benefits for liver health .
Case Study 1: Acetylcholinesterase Inhibition
A study focused on the synthesis and biological evaluation of various pyrazole derivatives. Among them, N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-1-ethyl-1H-pyrazole demonstrated a notable inhibitory effect on acetylcholinesterase with an IC₅₀ value comparable to that of donepezil, a standard treatment for AD .
Case Study 2: Hepatoprotective Effects
In a controlled experiment involving rats subjected to CCl₄-induced hepatotoxicity, administration of N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-1-ethyl-1H-pyrazole led to a significant reduction in liver enzymes indicative of liver damage. The protective effect was similar to that observed with silymarin, a well-known hepatoprotective agent .
属性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-2-17-6-5-11(16-17)14(18)15-10-3-4-12-13(9-10)20-8-7-19-12/h3-6,9H,2,7-8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRROFBNNGOVPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。